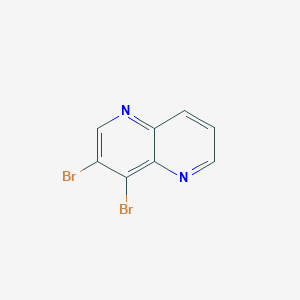

3,4-Dibromo-1,5-naphthyridine

Description

Overview of the 1,5-Naphthyridine (B1222797) Scaffold and its Research Significance

Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine (B92270) rings. There are six possible isomers of naphthyridine, distinguished by the relative positions of the two nitrogen atoms. The 1,5-naphthyridine isomer has a unique electronic structure that makes it a privileged scaffold in medicinal chemistry and materials science. mdpi.comresearchgate.net Many derivatives of 1,5-naphthyridine exhibit a wide range of biological activities, making them attractive targets for drug discovery programs. mdpi.comresearchgate.netnih.gov The versatile applications of these compounds in synthetic organic chemistry further underscore their research significance. nih.govencyclopedia.pubresearchgate.net

The reactivity of the 1,5-naphthyridine core allows for various chemical modifications, including electrophilic and nucleophilic substitutions, oxidations, reductions, and cross-coupling reactions. mdpi.comresearchgate.net This chemical tractability enables the synthesis of diverse libraries of compounds for screening and development.

The Role of Halogenated Naphthyridines as Versatile Chemical Intermediates and Scaffolds

Halogenated naphthyridines, such as 3,4-Dibromo-1,5-naphthyridine, are highly valuable intermediates in organic synthesis. cymitquimica.com The presence of halogen atoms, which are good leaving groups, facilitates a variety of nucleophilic substitution and cross-coupling reactions. nih.govsemanticscholar.org This allows for the introduction of a wide array of functional groups onto the naphthyridine core, dramatically expanding the chemical space accessible to researchers. nih.gov

For instance, the bromine atoms in this compound can be selectively replaced, providing a strategic advantage in the synthesis of complex molecules. This stepwise functionalization is a key tool for medicinal chemists and material scientists. The reactivity of these halogenated compounds makes them essential for creating novel materials with specific electronic and photophysical properties, as well as for developing new drug candidates. cymitquimica.com

Historical Context of Naphthyridine Synthesis and Reactivity Investigations

The first derivative of the naphthyridine system was synthesized in 1893 by Reissert. mdpi.com Over the years, various synthetic methods have been developed to construct the naphthyridine core. Classical methods such as the Skraup, Friedländer, and Gould-Jacobs reactions have been widely employed. mdpi.comresearchgate.netnih.govencyclopedia.pubresearchgate.netnih.govresearchgate.netnih.gov More contemporary approaches, including cycloaddition reactions like the Povarov reaction, have also been developed to afford substituted naphthyridines. mdpi.comnih.govsemanticscholar.org

The study of the reactivity of naphthyridines has evolved in parallel with the development of new synthetic methods. Early investigations focused on understanding the fundamental reactivity patterns, which show similarities to those of quinolines. nih.gov Modern research often leverages this understanding to design and execute complex synthetic strategies, particularly those involving cross-coupling reactions to build intricate molecular frameworks. mdpi.comresearchgate.net

| Synthetic Method | Description |

| Skraup Reaction | A classic method for synthesizing quinolines, adapted for naphthyridines using aminopyridines. mdpi.comnih.govencyclopedia.pubresearchgate.netnih.gov |

| Friedländer Synthesis | Involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. researchgate.netresearchgate.netnih.gov |

| Gould-Jacobs Reaction | A two-step process starting from an aniline (B41778) or aminopyridine and an alkoxymethylenemalonate. mdpi.comnih.govsemanticscholar.org |

| Povarov Reaction | An aza-Diels-Alder reaction used to synthesize tetrahydro-1,5-naphthyridine derivatives. mdpi.comnih.govsemanticscholar.org |

Academic Research Focus and Scope for this compound

Current academic research on this compound is primarily centered on its utility as a synthetic intermediate. Its CAS number is 91477-44-0. bldpharm.com Researchers are actively exploring its reactivity in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize novel substituted 1,5-naphthyridines. rsc.orgmatec-conferences.orgresearchgate.netresearchgate.net These newly synthesized compounds are then investigated for their potential applications in diverse fields.

The scope of research includes the development of new synthetic methodologies that utilize this compound as a starting material. There is also a significant focus on the photophysical and electronic properties of the resulting derivatives, with an eye toward their use in organic light-emitting diodes (OLEDs) and other electronic devices. matec-conferences.org Furthermore, the synthesis of novel ligands for transition metal complexes is another active area of investigation, with potential applications in catalysis and materials science. diva-portal.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4Br2N2 |

|---|---|

Molecular Weight |

287.94g/mol |

IUPAC Name |

3,4-dibromo-1,5-naphthyridine |

InChI |

InChI=1S/C8H4Br2N2/c9-5-4-12-6-2-1-3-11-8(6)7(5)10/h1-4H |

InChI Key |

WTEFORNOSKDABW-UHFFFAOYSA-N |

SMILES |

C1=CC2=NC=C(C(=C2N=C1)Br)Br |

Canonical SMILES |

C1=CC2=NC=C(C(=C2N=C1)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Dibromo 1,5 Naphthyridine and Analogues

De Novo Synthesis Approaches to the 1,5-Naphthyridine (B1222797) Core

The construction of the fundamental 1,5-naphthyridine ring system can be achieved through several established synthetic strategies. These methods build the bicyclic structure from simpler acyclic or monocyclic precursors.

Cyclization Reactions (e.g., Skraup Reaction, Gould-Jacobs Reaction)

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including 1,5-naphthyridines.

The Skraup reaction is a classic method for synthesizing quinolines that has been adapted for 1,5-naphthyridines. This reaction typically involves the treatment of a 3-aminopyridine (B143674) derivative with glycerol (B35011), an acid, and an oxidizing agent. mdpi.com For instance, various substituted 3-aminopyridine compounds react with glycerol using catalysts like iodine, sodium nitrite (B80452) (NaNO₂), potassium iodide (KI), potassium iodate (B108269) (KIO₃), manganese dioxide (MnO₂), or potassium permanganate (B83412) (KMnO₄) to yield 1,5-naphthyridine derivatives. mdpi.com Good yields have been reported using iodine as a catalyst in a dioxane/water mixture. mdpi.com A modified Skraup reaction using m-nitrobenzenesulfonate (B8546208) as an oxidant can also produce brominated 1,5-naphthyridines. mdpi.comvulcanchem.com For example, 3-bromo-1,5-naphthyridine (B97392) has been synthesized through a modified Skraup reaction. mdpi.comresearchgate.net

The Gould-Jacobs reaction provides another route to the 1,5-naphthyridine core, typically yielding 4-hydroxy-1,5-naphthyridine derivatives. nih.govwikipedia.org The process begins with the condensation of a 3-aminopyridine with diethyl ethoxymethylenemalonate, followed by thermal cyclization. mdpi.comwikipedia.orgiipseries.org This methodology has been used to prepare various substituted 1,5-naphthyridines, including those with potential biological activity. mdpi.comnih.gov For example, the reaction between 3-aminopyridine and diethyl methylenemalonate, followed by thermal cyclization, affords 1,5-naphthyridine-4(1H)-one. mdpi.com This approach is also applicable on a larger scale for producing compounds like 6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid benzylamide. mdpi.com

| Reaction | Starting Materials | Key Reagents/Conditions | Product Type |

| Skraup Reaction | 3-Aminopyridine derivatives, Glycerol | Acid, Oxidizing agent (e.g., Iodine, m-NO₂PhSO₃Na) | 1,5-Naphthyridines |

| Gould-Jacobs Reaction | 3-Aminopyridine, Diethyl ethoxymethylenemalonate | Thermal cyclization | 4-Hydroxy-1,5-naphthyridine derivatives |

Cycloaddition Reactions (e.g., Aza-Diels-Alder Reaction, Povarov Reaction)

Cycloaddition reactions offer a powerful and often stereoselective method for constructing the 1,5-naphthyridine skeleton.

The Aza-Diels-Alder reaction , and specifically the Povarov reaction , is a prominent example. nih.govsmolecule.com This reaction involves a [4+2] cycloaddition between an imine (acting as the aza-diene) and an alkene or alkyne (acting as the dienophile). nih.gov For the synthesis of 1,5-naphthyridines, imines are typically generated in situ from a 3-aminopyridine and an aldehyde. nih.govmdpi.com The subsequent cycloaddition with an alkene, often activated by a Lewis acid like boron trifluoride etherate (BF₃·Et₂O), yields tetrahydro-1,5-naphthyridine derivatives. nih.govresearchgate.net These intermediates can then be aromatized to the corresponding 1,5-naphthyridines. nih.gov This strategy has been successfully employed to synthesize a variety of substituted 1,5-naphthyridines, including 4-phenyl derivatives. vulcanchem.comnih.gov The Povarov reaction is noted for its ability to control stereochemistry, often proceeding through an endo transition state. nih.gov

An electrocyclic ring closure reaction between N-(3-pyridyl)aldimines and alkynes in the presence of a Lewis acid also provides a pathway to 1,5-naphthyridines, proceeding through a stepwise [4+2]-cycloaddition mechanism. mdpi.comnih.gov

| Reaction | Components | Key Reagents/Conditions | Intermediate Product | Final Product |

| Aza-Diels-Alder (Povarov) | 3-Aminopyridine, Aldehyde, Alkene | Lewis Acid (e.g., BF₃·Et₂O) | Tetrahydro-1,5-naphthyridine | 1,5-Naphthyridine (after aromatization) |

| Electrocyclic Ring Closure | N-(3-pyridyl)aldimines, Alkynes | Lewis Acid (e.g., BF₃·Et₂O) | - | 1,5-Naphthyridine |

Vilsmeier-Haack Cyclization Strategies for Naphthyridine Precursors

The Vilsmeier-Haack reaction is a versatile method for formylation, which can also be utilized in cyclization strategies to construct heterocyclic rings. evitachem.com The Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), acts as an electrophile. thieme-connect.com While direct synthesis of 3,4-dibromo-1,5-naphthyridine via this method is not explicitly detailed, the reaction is used to create precursors for functionalized pyridines and naphthyridines. researchgate.netresearchgate.net For instance, the Vilsmeier-Haack reaction can convert N-(pyridin-3-yl)acetamide into 1,5-naphthyridine-3-carbaldehyde. evitachem.com This aldehyde can then serve as a precursor for further functionalization, including bromination. The reaction generally involves the electrophilic substitution of an electron-rich aromatic system. thieme-connect.com

Directed Bromination Methodologies for 1,5-Naphthyridines

Once the 1,5-naphthyridine core is formed, direct bromination can be employed to introduce bromine atoms at specific positions. The regioselectivity of this electrophilic substitution is governed by the electronic properties of the naphthyridine ring.

Regioselective Bromination Techniques (e.g., N-Bromosuccinimide, PBr₃)

Various brominating agents can be used to achieve regioselective bromination of the 1,5-naphthyridine scaffold.

N-Bromosuccinimide (NBS) is a common and often milder reagent for bromination. It can be used to regioselectively brominate the 1,5-naphthyridine ring. mdpi.comnih.govnih.gov For example, NBS has been used as a bromine source to synthesize polymers based on 1,5-naphthyridine-2,6-dione. mdpi.comnih.gov The choice of solvent and reaction conditions can influence the outcome of the bromination. researchgate.net For instance, NBS-mediated bromination of 2-methoxy-1,5-naphthyridine (B13115056) in dichloromethane (B109758) can yield 7-bromo-2-methoxy-1,5-naphthyridine. vulcanchem.com

Elemental Bromine (Br₂) in a suitable solvent like acetic acid is another effective method for the bromination of 1,5-naphthyridines. mdpi.comnih.gov This method has been used to prepare intermediates for further functionalization. mdpi.comnih.gov For example, treating 1,5-dialkyl-1,5-naphthyridine-2,6-dione with bromine can yield the 3,7-dibromo derivative. mdpi.comnih.gov

Phosphorus tribromide (PBr₃) is a powerful brominating agent, particularly for converting hydroxyl groups to bromides, but can also be used for direct bromination under harsh conditions. nih.govresearchgate.net For instance, refluxing hydroxy-1,5-naphthyridines in neat PBr₃ can yield the corresponding bromo derivatives. nih.gov

| Reagent | Substrate Example | Conditions | Product Example |

| N-Bromosuccinimide (NBS) | 2-Methoxy-1,5-naphthyridine | Dichloromethane | 7-Bromo-2-methoxy-1,5-naphthyridine |

| Bromine (Br₂) | 1,5-Dialkyl-1,5-naphthyridine-2,6-dione | Acetic Acid | 3,7-Dibromo-1,5-dioctyl-1,5-naphthyridine-2,6-dione |

| Phosphorus Tribromide (PBr₃) | Hydroxy-1,5-naphthyridines | Neat, reflux | Bromo-1,5-naphthyridines |

Conversion of Hydroxyl-Substituted 1,5-Naphthyridines to Brominated Derivatives

An alternative and widely used strategy to obtain brominated 1,5-naphthyridines involves the conversion of a hydroxyl group into a bromine atom. This is often a more controlled method than direct electrophilic bromination. The hydroxyl group is first converted into a better leaving group, which is then displaced by a bromide ion.

Reagents like phosphorus tribromide (PBr₃) and phosphorus oxybromide (POBr₃) are highly effective for this transformation. nih.gov For example, 4-hydroxy-1,5-naphthyridine derivatives can be converted to their corresponding bromo derivatives by refluxing with neat PBr₃. nih.gov Similarly, 4,8-dibromo-1,5-naphthyridine (B11799114) can be synthesized from 1,5-naphthyridine-4,8(1H,5H)-dione using POBr₃. nih.gov This approach is a key step in the synthesis of various functionalized 1,5-naphthyridines. nih.govresearchgate.net

| Starting Material | Reagent | Product |

| 4-Hydroxy-1,5-naphthyridine derivatives | PBr₃ | 4-Bromo-1,5-naphthyridine (B1283561) derivatives |

| 1,5-Naphthyridine-4,8(1H,5H)-dione | POBr₃ | 4,8-Dibromo-1,5-naphthyridine |

Multi-Component and Cascade Approaches to Functionalized 1,5-Naphthyridines

Multi-component reactions (MCRs) and cascade sequences offer efficient pathways to construct complex molecular scaffolds like 1,5-naphthyridines in a single pot, enhancing synthetic efficiency by reducing the number of intermediate purification steps.

While direct multi-component synthesis of this compound is not prominently documented, the foundational 1,5-naphthyridine ring system is accessible through several established methods which can be followed by halogenation. Classical methods such as the Skraup and Friedländer reactions are foundational. The Skraup reaction, for instance, can produce 1,5-naphthyridine derivatives from 3-aminopyridine precursors. nih.gov A modified Skraup synthesis has been used to obtain 3-bromo-1,5-naphthyridine. mdpi.com The Gould-Jacobs reaction, involving the condensation of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization, also yields the 1,5-naphthyridine core. nih.govmdpi.comsemanticscholar.org

More contemporary approaches involve cycloaddition reactions. The aza-Diels-Alder (Povarov) reaction, for example, has been used to create 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives in a regio- and stereoselective manner, which can then be aromatized. mdpi.comsemanticscholar.org

Cascade reactions have been effectively employed for the synthesis of more complex, fused 1,5-naphthyridine systems. For instance, a Mn(III)-mediated domino cascade reaction involving cyclopropanols and 2-(2-isocyanophenyl)acetonitriles has been developed to produce polysubstituted benzo[b] Current time information in Bangalore, IN.uni-muenchen.denaphthyridines. acs.orgnih.gov This process involves the generation of a β-carbonyl radical, its addition to the isocyanide, and subsequent intramolecular cyclization and dehydrogenation. acs.org Similarly, one-pot, three-component reactions have been devised to create fused systems like chromeno[4,3-b] Current time information in Bangalore, IN.uni-muenchen.denaphthyridines and pyrimido[4,5-b] Current time information in Bangalore, IN.beilstein-journals.orgnaphthyridines. researchgate.netmdpi.comscispace.com An efficient silver-catalyzed tandem reaction of ortho-alkynylaldehydes, amines, and active methylene (B1212753) compounds also provides access to highly functionalized 1,2-dihydrobenzo Current time information in Bangalore, IN.beilstein-journals.orgnaphthyridines. acs.org

Once the core 1,5-naphthyridine is formed, bromination can be carried out. Direct bromination of 1,5-naphthyridine with bromine in acetic acid is a known method to produce bromo-substituted derivatives. mdpi.com For example, treatment of a 1,5-dialkyl-1,5-naphthyridine-2,6-dione with bromine yields the 3,7-dibromo derivative. semanticscholar.org

Strategies for Synthesizing Polyfunctionalized Naphthyridine Scaffolds

The synthesis of polyfunctionalized naphthyridines, particularly those with specific substitution patterns like this compound, often requires advanced strategies involving regioselective functionalization of a pre-formed naphthyridine ring.

A powerful strategy for the controlled functionalization of the 1,5-naphthyridine scaffold involves directed metalation using hindered, non-nucleophilic amide bases such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP). rsc.org The combination of Zn-, Mg-, and Li-TMP bases, along with the presence or absence of a Lewis acid, allows for the precise introduction of substituents at various positions on the ring. mdpi.comnih.gov

This methodology, pioneered by Knochel and colleagues, enables a sequence of regioselective metalations. mdpi.com For example, pre-complexation of 1,5-naphthyridine with TMP₂Mg·2LiCl directs magnesiation to the C-4 position. The resulting 4-substituted 1,5-naphthyridine can then undergo a second functionalization. The choice of base and additives directs this second step:

Using TMPMgCl·LiCl directs magnesiation to the C-8 position. mdpi.com

Adding a Lewis acid (BF₃·OEt₂) prior to the base blocks coordination at the N-5 position and redirects magnesiation to the C-2 position. mdpi.com A third functionalization at C-8 can be achieved on a 2,4-disubstituted 1,5-naphthyridine using the stronger base, TMPLi. mdpi.com This stepwise approach provides access to mono-, di-, and tri-substituted 1,5-naphthyridines with high regiocontrol. mdpi.com

| Starting Material | Reagents | Position Functionalized | Product Type |

|---|---|---|---|

| 1,5-Naphthyridine | 1. TMP₂Mg·2LiCl 2. Electrophile (E¹) | C-4 | 4-Substituted-1,5-naphthyridine |

| 4-Substituted-1,5-naphthyridine | 1. TMPMgCl·LiCl 2. Electrophile (E²) | C-8 | 4,8-Disubstituted-1,5-naphthyridine |

| 4-Substituted-1,5-naphthyridine | 1. BF₃·OEt₂ 2. TMPMgCl·LiCl 3. Electrophile (E²) | C-2 | 2,4-Disubstituted-1,5-naphthyridine |

| 2,4-Disubstituted-1,5-naphthyridine | 1. TMPLi 2. Electrophile (E³) | C-8 | 2,4,8-Trisubstituted-1,5-naphthyridine |

| 8-Iodo-2,4-trifunctionalized-1,5-naphthyridine | Metalation (e.g., with TMP-base) | C-7 | Tetrasubstituted-1,5-naphthyridine (via "halogen dance") |

Halogenated naphthyridines are versatile intermediates for synthesizing polyfunctionalized derivatives via cross-coupling reactions. The presence of multiple halogen atoms with different reactivity allows for their sequential and regioselective replacement.

Cobalt-catalyzed cross-coupling reactions have proven effective for the functionalization of various chloronaphthyridines with both alkyl and aryl Grignard reagents. acs.org The addition of additives like sodium formate (B1220265) can expand the scope of these couplings to include arylzinc reagents. acs.orgresearchgate.net

A key strategy for sequential functionalization involves using dihalogenated substrates where the halogens have differential reactivity, such as a chloro and an iodo substituent. For instance, a 1-chloro-4-iodo-2,7-naphthyridine can be functionalized in a stepwise manner. A palladium-catalyzed Negishi cross-coupling selectively targets the more reactive C-I bond, followed by a cobalt-catalyzed coupling at the C-Cl bond, allowing for the introduction of two different aryl groups. acs.org This approach provides a route to precisely substituted, polyfunctional naphthyridine scaffolds. acs.org This principle of sequential cross-coupling on di- or poly-halogenated systems is a cornerstone for building complex naphthyridine-based molecules.

| Substrate | Step 1 Reagents | Intermediate Product | Step 2 Reagents | Final Product |

|---|---|---|---|---|

| 1-Chloro-4-iodo-2,7-naphthyridine | PhZnCl, Pd-catalyst | 1-Chloro-4-phenyl-2,7-naphthyridine | ArZnCl, Co-catalyst | 1-Aryl-4-phenyl-2,7-naphthyridine |

| 2,4-Diiodo-1,5-naphthyridine | p-MeOC₆H₄ZnCl, Co-catalyst | 2,4-Bis(p-anisyl)-1,5-naphthyridine (double coupling) | ||

| 3,6-Dichloro-1,8-dimethyl-2,7-naphthyridine | 2-Phenylethylmagnesium bromide, CoCl₂ | 3-Chloro-6-(2-phenylethyl)-1,8-dimethyl-2,7-naphthyridine (mono-alkylation) |

Reactivity and Chemical Transformations of 3,4 Dibromo 1,5 Naphthyridine

Nucleophilic Substitution Reactions of Bromine Substituents

The bromine atoms on the 3,4-dibromo-1,5-naphthyridine ring are susceptible to attack by nucleophiles. The electron-deficient nature of the naphthyridine ring system facilitates these reactions.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms and Scope

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for the functionalization of halogenated naphthyridines. masterorganicchemistry.combyjus.com This reaction typically proceeds via an addition-elimination mechanism. A nucleophile attacks the electron-poor aromatic ring at the carbon atom bearing a leaving group (in this case, a bromine atom), forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com This intermediate is stabilized by the electron-withdrawing nitrogen atoms in the naphthyridine rings. byjus.com Subsequently, the leaving group is expelled, restoring the aromaticity of the ring.

The rate of SNAr reactions is influenced by the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.combyjus.com For halogen substituents, the reactivity order is generally F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The electron-withdrawing nitrogen atoms in the 1,5-naphthyridine (B1222797) skeleton activate the ring towards nucleophilic attack, making it more susceptible to substitution compared to benzene. wur.nl

Differences in the reactivity of the halogens at the 3 and 4 positions of dihalogenated 1,6-naphthyridines have been observed in reactions with nucleophiles like p-toluenesulfonic hydrazide, suggesting that the position of the halogen also plays a role in its reactivity. researchgate.net

Amination Reactions (e.g., Chichibabin Amination, Palladium-Catalyzed Amination)

The introduction of amino groups onto the 1,5-naphthyridine core can be achieved through various amination methods.

The Chichibabin reaction involves the direct amination of azaheterocycles using sodium amide or potassium amide in liquid ammonia (B1221849). wur.nlpsgcas.ac.in This reaction typically occurs at a position adjacent to a ring nitrogen atom. wur.nl For instance, the amination of 1,5-naphthyridine with potassium amide has been shown to yield 4-amino-1,5-naphthyridine. wur.nl

Palladium-catalyzed amination , such as the Buchwald-Hartwig reaction, offers a more versatile method for forming C-N bonds. mdpi.comnih.gov This reaction allows for the coupling of aryl halides with a wide range of amines, including primary and secondary amines, under relatively mild conditions. acs.orgrsc.org The use of specific phosphine (B1218219) ligands is often crucial for achieving high yields and good functional group tolerance. acs.org For example, 2-chloro-1,5-naphthyridine (B1368886) derivatives have been successfully aminated using palladium catalysts with ligands like XantPhos. mdpi.comnih.gov Similarly, 4-bromo-1,5-naphthyridine (B1283561) can undergo palladium-catalyzed amination. mdpi.com

In some cases, amination can occur through a sequence of reactions. For instance, selective amination of a chloro-substituted naphthyridine can be followed by further functionalization. mdpi.com Additionally, the reaction of 3-bromo-2-ethoxy-1,5-naphthyridine with potassium amide in liquid ammonia has been reported to yield 4-amino-2-ethoxy-1,5-naphthyridine, proceeding through an elimination-addition (hetaryne) mechanism. wur.nl

Cyanation and Alkoxylation/Phenoxylation of Halogenated Naphthyridines

The bromine substituents on this compound can also be replaced by cyano and alkoxy/phenoxy groups.

Cyanation reactions introduce a nitrile group onto the naphthyridine ring. This can be achieved through nucleophilic displacement of a halogen. Metal-catalyzed cyanation methods are also available for 1,5-naphthyridine systems. mdpi.com

Alkoxylation and phenoxylation involve the substitution of a halogen with an alcohol or a phenol, respectively, typically in the presence of a base. For example, chloro-substituted 1,5-naphthyridines can react with sodium methoxide (B1231860) to yield the corresponding methoxy (B1213986) derivatives. nih.gov Dichloro derivatives of naphthyridine can undergo a sequential alkoxylation-amination sequence to produce alkoxy amino-1,5-naphthyridines. mdpi.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to halogenated naphthyridines.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are extensively used in cross-coupling reactions due to their high efficiency and functional group tolerance. mdpi.comscholaris.ca

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.com This reaction is widely used in the synthesis of biaryls and other conjugated systems. wikipedia.org

The general mechanism involves the oxidative addition of the organohalide to a Pd(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

For dihalogenated substrates like this compound, selective mono- or di-coupling can often be achieved by controlling the reaction conditions. For instance, 4,8-dibromo-1,5-naphthyridine (B11799114) has been successfully used in Suzuki cross-coupling reactions with various boronic acids to synthesize a series of 4,8-substituted 1,5-naphthyridines. researchgate.netresearchgate.net Similarly, 3,7-dibromo-1,5-naphthyridine (B99038) undergoes mono-Suzuki coupling reactions. rsc.org The choice of catalyst, ligand, base, and solvent can influence the outcome and selectivity of the reaction. rsc.orgbasicmedicalkey.com

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Dihalo-1,5-naphthyridines

| Starting Material | Boronic Acid/Ester | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 4,8-Dibromo-1,5-naphthyridine | Various aryl boronic acids | Pd(OAc)₂, K₂CO₃, DMF/H₂O, 80 °C | 4,8-Diaryl-1,5-naphthyridines | researchgate.netresearchgate.net |

| 3,7-Dibromo-1,5-naphthyridine | Aryl pinacolato boronates | Not specified | Mono-arylated 1,5-naphthyridines | rsc.org |

Sonogashira Coupling for C(sp)-C(sp2) Bond Formation

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nasa.gov The mild reaction conditions and tolerance for various functional groups make it a valuable tool in synthetic chemistry. nasa.govrsc.org

In the context of 1,5-naphthyridine chemistry, the Sonogashira reaction allows for the introduction of alkynyl groups onto the naphthyridine scaffold. While direct examples involving this compound are not extensively detailed in the provided search results, the reaction is a general strategy for functionalizing halo-naphthyridines. For instance, a Sonogashira cross-coupling reaction has been employed in the synthesis of 5-aryl-3,4-dihydro-1,8-naphthyridin-2(1H)-ones, where terminal alkynes were coupled with aryl halides. beilstein-journals.orgd-nb.info The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the coupled product. nasa.gov The development of copper-free Sonogashira protocols has also expanded the reaction's utility. nih.gov

A representative table of conditions for Sonogashira coupling is shown below:

| Catalyst System | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DME | Room Temperature | d-nb.info |

| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ / CuI | Diisopropylamine | Not Specified | Room Temperature | nasa.gov |

| PdCl₂(PPh₃)₂ | Tetrabutylphosphonium 4-ethoxyvalerate (as solvent and base) | [TBP][4EtOV] | 55 °C | beilstein-journals.org |

Heck Reaction and Related Processes

The Heck reaction is another pivotal palladium-catalyzed C-C bond-forming reaction, coupling aryl or vinyl halides with alkenes. clockss.org This reaction has seen broad application in the synthesis of complex organic molecules, including heterocyclic compounds. clockss.orglibretexts.org The catalytic cycle generally involves oxidative addition of the halide to a Pd(0) species, migratory insertion of the olefin, and subsequent β-hydride elimination. libretexts.org

While specific studies on the Heck reaction with this compound are not detailed in the provided results, the methodology has been applied to other halogenated pyridines and naphthyridines. For example, a Heck reaction was a key step in a synthetic route to a 1,5-naphthyridine derivative starting from a substituted aminopyridine and methyl acrylate. mdpi.comnih.gov Similarly, the Heck reaction of 2-chloropyridine (B119429) with ethylene (B1197577) gas has been successfully demonstrated. acs.org Double Heck cross-coupling reactions have also been performed on dibrominated pyridines, showcasing the potential for difunctionalization. researchgate.net

Key features of the Heck reaction are summarized in the table below:

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Typically a palladium(0) complex, often generated in situ from a Pd(II) precursor like Pd(OAc)₂. | libretexts.orgnih.gov |

| Reactants | Aryl or vinyl halides/triflates and an alkene. | libretexts.org |

| Key Steps | Oxidative addition, migratory insertion, β-hydride elimination. | libretexts.org |

| Applications | Synthesis of substituted alkenes, construction of heterocyclic rings. | clockss.org |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The catalytic cycle mirrors other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

This methodology is highly relevant for the functionalization of halo-naphthyridines. For example, 2-amino-1,5-naphthyridine derivatives have been synthesized via Buchwald-Hartwig amination of the corresponding triflate with various amines, using XantPhos as a ligand. nih.gov The reaction has also been used to prepare 2,8-disubstituted-1,5-naphthyridine analogues. nih.govnih.gov These examples highlight the potential for regioselective amination of di- or poly-halogenated 1,5-naphthyridines, which is crucial for building molecular complexity. nih.gov

A summary of typical Buchwald-Hartwig reaction components is provided below:

| Component | Example | Reference |

|---|---|---|

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | wiley.com |

| Ligand | XantPhos, BINAP, DavePhos | nih.govwiley.com |

| Base | Cs₂CO₃, t-BuONa | nih.govwiley.com |

| Substrates | Aryl halides/triflates and primary/secondary amines. | wikipedia.orgorganic-chemistry.org |

Chan-Lam Coupling and Other Related Methodologies

The Chan-Lam coupling reaction provides an alternative route to C-N and C-O bonds, typically using a copper catalyst to couple arylboronic acids with amines or alcohols. nrochemistry.comorganic-chemistry.org A key advantage of this reaction is that it can often be performed under mild conditions, in air, and at room temperature. nrochemistry.comorganic-chemistry.org The reaction is believed to proceed through a Cu(II)/Cu(III) or a Cu(II)/Cu(I) catalytic cycle. nrochemistry.com

This reaction is particularly useful for the arylation of N-H containing heterocycles. researchgate.net While direct application on this compound is not specified, its principles are applicable to functionalizing the 1,5-naphthyridine core, especially when boronic acid derivatives of the naphthyridine are available. The Chan-Lam coupling complements the Buchwald-Hartwig reaction, offering a different catalytic system and substrate scope. nrochemistry.com For example, it has been used to create C-N bonds in the synthesis of disubstituted 3,4-dihydro-2H-1,4-ethano-1,5-naphthyridine derivatives. researchgate.net

Comparison of Buchwald-Hartwig and Chan-Lam Couplings:

| Feature | Buchwald-Hartwig Amination | Chan-Lam Coupling |

|---|---|---|

| Catalyst | Palladium | Copper |

| Aryl Source | Aryl Halide/Triflate | Aryl Boronic Acid |

| Atmosphere | Typically Inert | Often in Air |

| Key Bond Formed | C-N | C-N, C-O, C-S |

Regioselective Reactivity in Multi-Halogenated 1,5-Naphthyridines

The presence of multiple halogen atoms on the 1,5-naphthyridine ring, as in this compound, introduces the challenge and opportunity of regioselective functionalization. The differing reactivity of halogens at various positions on the naphthyridine core allows for sequential and controlled introduction of different substituents. This selectivity is influenced by electronic effects from the ring nitrogens and the steric environment of the halogen. researchgate.net

For instance, in 2,8-disubstituted-1,5-naphthyridines, a tosyl group at the 2-position was found to react preferentially in a Suzuki coupling, allowing for subsequent substitution at the 8-position via SNAr or Buchwald-Hartwig amination. nih.gov Similarly, the functionalization of other multi-halogenated naphthyridines has shown that the choice of catalyst and reaction conditions can direct which halogen is substituted. acs.org Cobalt-catalyzed cross-couplings have also been used for the regioselective functionalization of polyhalogenated naphthyridines. acs.org This controlled reactivity is essential for the systematic synthesis of complex 1,5-naphthyridine derivatives.

Cobalt-Catalyzed Cross-Coupling Reactions

While palladium catalysts are dominant in cross-coupling chemistry, there is growing interest in using more earth-abundant and less expensive first-row transition metals like cobalt. Cobalt catalysts have shown great promise in the functionalization of N-heterocycles. acs.org

Cobalt(II) salts, such as CoCl₂, can effectively catalyze the cross-coupling of halogenated naphthyridines with both alkyl- and aryl-organometallic reagents. acs.org For example, CoCl₂ catalyzes the coupling of chloronaphthyridines with Grignard reagents (alkyl- and arylmagnesium halides). acs.orgresearchgate.net Furthermore, the use of CoCl₂·2LiCl has been shown to facilitate the smooth coupling of various naphthyridines with arylzinc halides. acs.org The addition of ligands or additives like sodium formate (B1220265) can significantly broaden the scope of these cobalt-catalyzed reactions. acs.org These methods provide a powerful and more sustainable alternative to palladium for the synthesis of polyfunctional naphthyridines. acs.org

Examples of Cobalt-Catalyzed Couplings of Halonaphthyridines:

| Naphthyridine Substrate | Organometallic Reagent | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| Chloronaphthyridines | Alkylmagnesium halides | CoCl₂ (5 mol%) | Good to Excellent | acs.org |

| Iodonaphthyridines | Arylzinc halides | CoCl₂·2LiCl (5 mol%) / Na-formate (50 mol%) | 78-86% | acs.org |

| Chloronaphthyridines | Arylzinc halides | CoCl₂·2LiCl (5 mol%) / Na-formate (50 mol%) | Good to Excellent | acs.org |

Comparative Analysis of Metal-Catalyzed Functionalizations (e.g., Iron-Catalyzed)

The functionalization of N-heterocycles can be achieved using various transition metal catalysts, with palladium, cobalt, and iron being notable examples. While palladium catalysis is highly developed, cobalt and iron offer advantages in terms of cost and sustainability. nih.gov

Iron-catalyzed cross-coupling reactions have been used to functionalize chloronaphthyridines, although the scope was reported to be somewhat limited compared to cobalt-catalyzed systems. acs.org Iron catalysts are particularly attractive due to iron's non-toxic nature and high natural abundance. nih.gov Iron-catalyzed reactions often proceed via different mechanisms than their palladium counterparts and can exhibit unique reactivity. For instance, iron catalysts have been successfully employed in C-H amination reactions to form heterocyclic rings. nih.gov

In the context of Sonogashira couplings, both iron and cobalt have been explored as alternatives to palladium, with various protocols developed using green and nanoparticle-based catalysts. beilstein-journals.org

A comparative analysis shows that while palladium offers the broadest and most established scope, cobalt catalysis provides a wider scope for functionalizing electron-deficient heterocycles like naphthyridines compared to iron. acs.org The choice of metal catalyst ultimately depends on the specific transformation desired, substrate compatibility, and considerations of cost and environmental impact.

Halogen Migration and Rearrangement Processes

The study of halogen migration in heterocyclic systems is crucial for understanding their reactivity and for developing novel synthetic pathways to access isomers that might be difficult to obtain through direct synthesis.

The "halogen dance" (HD) is a base-catalyzed intramolecular rearrangement where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. scribd.comresearchgate.net This process typically involves deprotonation by a strong, non-nucleophilic base (like lithium amides) to form an aryl anion, followed by a series of halogen-metal exchange steps that allow the halogen to "walk" across the ring to a more thermodynamically stable position. scribd.com

While the classic halogen dance reaction has not been explicitly documented for this compound in scientific literature, related rearrangement phenomena occurring through different mechanisms have been observed in the naphthyridine family, particularly under strongly basic conditions. These reactions often proceed via the formation of highly reactive didehydroheteroarene (hetaryne) intermediates.

A prominent example is the amination of bromonaphthyridines with potassium amide (KNH₂) in liquid ammonia. Research has shown that the reaction of both 3-bromo- (B131339) and 4-bromo-1,6-naphthyridine (B2795079) results in a mixture of 3-amino- and 4-amino-1,6-naphthyridine. researchgate.net This product distribution strongly suggests the formation of a common intermediate, 3,4-didehydro-1,6-naphthyridine, to which ammonia can add at either the C3 or C4 position. researchgate.netwur.nl

Similarly, the amination of 3-bromo-2-ethoxy-1,5-naphthyridine was found to yield a mixture of 3-amino- and 4-amino-2-ethoxy-1,5-naphthyridine, a result that points to the intermediacy of a 3,4-didehydro-1,5-naphthyridine species. researchgate.net These reactions, while not technically a halogen dance, represent a significant molecular rearrangement where the position of substitution in the product differs from the position of the halogen in the starting material. The mechanism involves elimination of HBr to form the hetaryne, followed by nucleophilic addition of the amide ion or ammonia and subsequent protonation. wur.nl

The table below summarizes findings from amination reactions on bromo-naphthyridine systems that proceed through rearrangement mechanisms.

| Starting Material | Reagents | Observed Products | Postulated Intermediate | Reference |

|---|---|---|---|---|

| 3-Bromo-1,6-naphthyridine | KNH₂ / NH₃ (l) | Mixture of 3-amino- and 4-amino-1,6-naphthyridine | 3,4-Didehydro-1,6-naphthyridine | researchgate.net |

| 4-Bromo-1,6-naphthyridine | KNH₂ / NH₃ (l) | Mixture of 3-amino- and 4-amino-1,6-naphthyridine | 3,4-Didehydro-1,6-naphthyridine | researchgate.net |

| 3-Bromo-2-ethoxy-1,5-naphthyridine | KNH₂ / NH₃ (l) | Mixture of 3-amino- and 4-amino-2-ethoxy-1,5-naphthyridine | 3,4-Didehydro-2-ethoxy-1,5-naphthyridine | researchgate.net |

| 2-Amino-3-bromo-1,5-naphthyridine | KNH₂ / NH₃ (l) | 2,3-Diamino-1,5-naphthyridine | 3,4-Didehydro-2-amino-1,5-naphthyridine | wur.nl |

Further Functionalization and Derivatization of this compound Scaffolds

The bromine atoms at the C3 and C4 positions of the this compound scaffold are valuable synthetic handles that allow for extensive derivatization. The electron-deficient nature of the pyridine (B92270) rings activates the C-Br bonds towards various transformations, most notably metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The electronic asymmetry of the 1,5-naphthyridine core suggests that the C3 and C4 positions may exhibit different reactivity, potentially allowing for selective or sequential functionalization.

Although specific derivatization of the 3,4-dibromo isomer is not widely reported, the reactivity of other dibromo-1,5-naphthyridine isomers provides significant insight into the potential transformations of this scaffold.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a powerful tool for forming new carbon-carbon bonds. Various dibromo-1,5-naphthyridines have been successfully employed as substrates in these reactions.

4,8-Dibromo-1,5-naphthyridine has been used as a key building block to synthesize a series of 4,8-diaryl-1,5-naphthyridines by reacting it with different boronic acids in the presence of a palladium catalyst. nih.govresearchgate.net

3,7-Dibromo-1,5-naphthyridine , a symmetric isomer, undergoes mono-Suzuki coupling reactions with aryl boronic acid pinacol (B44631) esters, demonstrating the feasibility of selective functionalization. rsc.org

2,6-Dibromo-1,5-naphthyridine has been utilized in Suzuki cross-coupling polymerization with thiophene-based diboronic esters to synthesize novel semi-conducting polymers, highlighting the utility of these scaffolds in materials science. nih.govrsc.orgmatec-conferences.org

Nucleophilic Aromatic Substitution (SNAr): The halogen atoms on the naphthyridine ring can be displaced by various nucleophiles.

Amination reactions on chloro- and bromo-naphthyridines are common. For example, 4-chloro-1,5-naphthyridines react with amines to furnish 4-amino-1,5-naphthyridine derivatives. mdpi.com

Dihalo-naphthyridines can undergo sequential substitutions. For instance, 2,4-dichloro-1,5-naphthyridine (B1582901) can be selectively reacted first with an alkoxide and then with an amine to produce alkoxy-amino-1,5-naphthyridines. mdpi.com This differential reactivity is key for building molecular complexity.

The following interactive table summarizes representative functionalization reactions performed on various dibromo-1,5-naphthyridine scaffolds, illustrating the synthetic potential of the 3,4-dibromo isomer.

| Starting Material | Reagents & Conditions | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 4,8-Dibromo-1,5-naphthyridine | Arylboronic acids, Pd(OAc)₂, K₂CO₃, DMF/H₂O | Suzuki Coupling | 4,8-Diaryl-1,5-naphthyridines | researchgate.net |

| 3,7-Dibromo-1,5-naphthyridine | Arylboronic acid pinacol ester, Pd catalyst | Suzuki Coupling | 3-Aryl-7-bromo-1,5-naphthyridine | rsc.org |

| 2,6-Dibromo-1,5-naphthyridine | 3-Hexylthiophene-2,5-diboronic ester, Pd catalyst | Suzuki Polymerization | Poly[1,5-naphthyridine-(3-hexylthiophene)] | rsc.orgmatec-conferences.org |

| 3,7-Dibromo-1,5-dioctyl-1,5-naphthyridine-2,6-dione | Arylboronic acids, Pd catalyst | Suzuki Coupling | 3,7-Diaryl-1,5-dioctyl-1,5-naphthyridine-2,6-diones | nih.govmdpi.com |

| 2-Chloro-7-bromo-1,5-naphthyridine | Arylboronic acids, Pd catalyst | Sequential Suzuki Coupling | 2,7-Diaryl-1,5-naphthyridines | nih.gov |

Computational and Theoretical Investigations of 3,4 Dibromo 1,5 Naphthyridine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the structural and electronic properties of organic molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

The introduction of two bromine atoms at the 3 and 4 positions of the 1,5-naphthyridine (B1222797) core is expected to significantly influence its electronic properties. Bromine is an electron-withdrawing group, which would lead to a stabilization (lowering) of both the HOMO and LUMO energy levels compared to the unsubstituted 1,5-naphthyridine. This stabilization can affect the molecule's reactivity and its potential applications in areas like organic electronics.

To illustrate the effect of substituents on the frontier orbitals of the 1,5-naphthyridine scaffold, the following table presents data for related compounds.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 4,8-di(thiophen-2-yl)-1,5-naphthyridine | -5.55 | -2.39 | 3.16 |

| 4,8-di(furan-2-yl)-1,5-naphthyridine | -5.74 | -2.19 | 3.55 |

| 4,8-diphenyl-1,5-naphthyridine | -6.04 | -2.26 | 3.78 |

Data derived from studies on 4,8-substituted 1,5-naphthyridines.

DFT calculations are instrumental in predicting the mechanistic pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed, offering insights into the feasibility and selectivity of a transformation.

In the context of 3,4-dibromo-1,5-naphthyridine, DFT could be employed to predict the mechanisms of its reactions, such as nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. Such studies would involve locating the transition state structures for different possible pathways and comparing their activation energies to determine the most likely reaction course.

The regioselectivity of chemical reactions involving substituted aromatic systems can be effectively predicted using DFT. By analyzing the distribution of electron density and the stability of potential intermediates, one can determine the most likely site of reaction.

For halogenated pyridines and related heterocycles, DFT calculations of electrostatic potential surfaces can map out the electron-rich and electron-poor regions of the molecule. In the case of this compound, the bromine atoms and the nitrogen atoms create a complex electronic landscape. The nitrogen atoms withdraw electron density from the rings, making them generally susceptible to nucleophilic attack. The bromine atoms also have an electron-withdrawing inductive effect, but their lone pairs can participate in resonance.

Theoretical models have been developed to predict the regioselectivity of SNAr reactions by calculating the stability of the Meisenheimer-type intermediates. nih.gov For electrophilic substitution, which is less common for the electron-deficient naphthyridine core, DFT can be used to calculate the energies of the Wheland intermediates to predict the most favorable position for electrophilic attack. amazonaws.com For this compound, a computational approach would be crucial to unravel the interplay of the directing effects of the two bromine atoms and the two nitrogen atoms to predict its reactivity profile in various chemical transformations. beilstein-journals.org

Mechanistic Pathway Predictions for Chemical Transformations

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. acs.orgacs.org It allows for the calculation of vertical excitation energies, which correspond to UV-Vis absorption spectra, and can also be used to investigate the nature of electronic transitions and the properties of excited states. uni-konstanz.de

For a molecule like this compound, TD-DFT calculations could predict its absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. researchgate.net These calculations would also reveal the nature of the electronic transitions, for instance, whether they are π-π* or n-π* transitions, and the extent of charge transfer character. The presence of the heavy bromine atoms could also influence the excited-state properties, potentially promoting intersystem crossing to the triplet state, a phenomenon that could be investigated with more advanced computational methods.

Aromaticity Analysis of the 1,5-Naphthyridine System

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability and unique reactivity of certain cyclic, planar, and conjugated systems. Various computational methods have been developed to quantify the degree of aromaticity.

Magnetic criteria are among the most widely used methods for assessing aromaticity. One of the most popular magnetic descriptors is the Nucleus-Independent Chemical Shift (NICS). NICS values are typically calculated at the center of a ring or at a point above the ring plane. Negative NICS values are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).

The aromaticity of the parent 1,5-naphthyridine ring has been investigated using magnetic criteria, including NICS calculations at the BLYP/6-31G(d) level of theory. Current time information in Pasuruan, ID. While one study suggested that magnetic susceptibility might be a more reliable criterion in this specific case, NICS remains a valuable tool for a qualitative and comparative assessment of aromaticity. Current time information in Pasuruan, ID.

For comparative purposes, NICS values have been calculated for related heterocyclic systems. For example, in a study of a cibalackrot derivative containing a 1,5-dihydro-1,5-naphthyridine-2,6-dione (B3326638) (NARID) moiety, the NARID unit in its ground state (S0) exhibited NICS values reaching down to -4.4 ppm, indicating some nonaromatic character. rsc.org

The introduction of bromo substituents at the 3 and 4 positions would likely modulate the aromaticity of the 1,5-naphthyridine core. The electron-withdrawing nature of the bromine atoms could reduce the electron density within the rings, potentially affecting the magnitude of the ring current and thus the NICS values. A detailed computational study would be necessary to quantify these effects for this compound.

| Compound Fragment | State | NICS Value (ppm) | Aromatic Character |

| Benzene Ring (in CIBA) | S0 | -5.8 | Aromatic |

| 1,5-dihydro-1,5-naphthyridine-2,6-dione (NARID) | S0 | -4.4 | Nonaromatic |

| CC' moiety (in CIBA) | S0 | ~ -2 | Nonaromatic |

NICS values are for related systems and are provided for comparative context. rsc.org

Molecular Dynamics Simulations in the Context of Reactivity or Interaction

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of molecules and their interactions with other chemical species or biological macromolecules. Although specific MD simulation studies on this compound are not readily found, research on other heterocyclic systems demonstrates the potential applications of this methodology.

For instance, MD simulations have been employed to study the binding modes of indenopyrido[2,3-d]pyrimidine derivatives with EGFR kinase, a key target in cancer therapy. epdf.pub These simulations, coupled with molecular docking, have helped to elucidate the interactions between the ligands and the receptor's active site, providing a rationale for their observed cytotoxic activities. epdf.pub Such an approach could be invaluable in assessing the potential of this compound and its derivatives as inhibitors of specific biological targets. By simulating the compound's behavior in a solvated, dynamic environment, researchers could predict its binding affinity and stability within a protein's binding pocket.

Furthermore, MD simulations can shed light on the reactivity of a molecule by exploring its conformational landscape and the accessibility of its reactive sites. For this compound, MD simulations could be used to study its interactions with reactants and catalysts in various solvent environments, offering insights into the mechanistic pathways of its chemical transformations.

Quantum Chemical Calculations for Molecular Properties and Interactions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, molecular properties, and reactivity of organic compounds. While direct DFT studies on this compound are scarce, extensive research on substituted 1,5-naphthyridines provides a clear indication of the valuable information that can be obtained.

A notable study on a series of 4,8-substituted 1,5-naphthyridines, synthesized from 4,8-dibromo-1,5-naphthyridine (B11799114), utilized DFT calculations at the B3LYP/6-31G* level of theory to investigate their electronic properties. researchgate.netnih.govrsc.org These calculations provided crucial data on the highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO), which are fundamental to understanding a molecule's reactivity and its potential in electronic applications. researchgate.netnih.govrsc.org

The calculated HOMO and LUMO energies for these 4,8-substituted 1,5-naphthyridines are presented in the table below.

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| 1a | -5.33 | -2.19 | 3.14 |

| 1b | -6.84 | -2.39 | 4.45 |

| 1c | -5.86 | -2.26 | 3.60 |

| 1d | -5.99 | -2.28 | 3.71 |

| 1e | -5.78 | -2.23 | 3.55 |

| 1f | -6.11 | -2.31 | 3.80 |

| 1g | -5.74 | -2.25 | 3.49 |

| 1h | -5.87 | -2.27 | 3.60 |

| Data sourced from a study on 4,8-substituted 1,5-naphthyridines. researchgate.netnih.govrsc.org |

These calculations revealed that the 4,8-substituted 1,5-naphthyridines possess low-lying LUMO levels, suggesting their suitability as electron-transport materials in organic light-emitting diodes (OLEDs). researchgate.netnih.govrsc.org The ionization potentials (IP) and electron affinities (EA) were also estimated, further characterizing their potential in organic electronics. researchgate.netnih.gov

Similar quantum chemical calculations on this compound would be expected to provide valuable insights into its electronic structure. The positions of the bromine atoms at the 3 and 4 positions would likely influence the electron distribution across the naphthyridine core, affecting its HOMO-LUMO gap and, consequently, its chemical reactivity and photophysical properties.

Furthermore, computational investigations have been used to explore the reaction mechanisms of 1,5-naphthyridine synthesis. For example, a combined experimental and computational study of the reaction between N-(3-pyridyl)aldimines and alkynes suggested a stepwise [4+2]-cycloaddition mechanism for the formation of the 1,5-naphthyridine scaffold. mdpi.com This highlights the power of theoretical calculations in elucidating complex reaction pathways.

Coordination Chemistry and Supramolecular Assemblies Involving 3,4 Dibromo 1,5 Naphthyridine

Design and Synthesis of Naphthyridine-Based Ligands

The design of ligands derived from 3,4-dibromo-1,5-naphthyridine leverages the exceptional reactivity of its carbon-bromine bonds. These positions are prime sites for functionalization through various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to create bidentate or tridentate chelating agents. This synthetic strategy allows for precise control over the electronic and steric properties of the resulting ligand, which in turn dictates the coordination geometry and reactivity of its metal complexes.

The primary methods for transforming the dibromo-scaffold into sophisticated ligands include Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the 3- and 4-positions of the naphthyridine core. For instance, Suzuki coupling with arylboronic acids can introduce phenyl or other aromatic groups, while Sonogashira coupling can attach alkynyl moieties. nih.govrsc.org Similarly, Buchwald-Hartwig amination provides a pathway to introduce primary or secondary amines, which can act as additional donor sites for metal coordination. wikipedia.orglibretexts.org

While literature specifically detailing the functionalization of the 3,4-dibromo isomer is limited, extensive research on other dihalo-1,5-naphthyridines, such as the 2,6-dibromo, 4,8-dibromo, and 3,7-dibromo analogues, establishes a clear precedent for this synthetic approach. nih.govresearchgate.netrsc.org For example, 4,8-dibromo-1,5-naphthyridine (B11799114) readily undergoes double Suzuki coupling reactions to yield 4,8-disubstituted products. nih.govresearchgate.net The symmetrical 3,7-dibromo-1,5-naphthyridine (B99038) has been used in mono-Suzuki coupling reactions. rsc.org These established methodologies are directly applicable to the 3,4-dibromo isomer for creating novel ligand systems.

| Reaction Type | Description | Example Precursor | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Forms C-C bonds by coupling an organoboron compound with the halo-naphthyridine. | 4,8-Dibromo-1,5-naphthyridine | Pd(OAc)₂, K₂CO₃ | 4,8-Diaryl-1,5-naphthyridines | nih.govresearchgate.net |

| Stille Coupling | Forms C-C bonds by coupling an organotin compound with the halo-naphthyridine. Used to create polymers and bridging ligands. | 2,6-Dichloro-1,5-naphthyridine | Pd(PPh₃)₄ | Pyridine-1,5-naphthyridines | nih.govnih.gov |

| Sonogashira Coupling | Forms C-C bonds between a terminal alkyne and the halo-naphthyridine. | Aryl Halides | Pd-Cu catalyst | Alkynyl-substituted heterocycles | nih.govrsc.org |

| Buchwald-Hartwig Amination | Forms C-N bonds by coupling an amine with the halo-naphthyridine. | 4-Bromo-1,5-naphthyridine (B1283561) | Pd catalyst, phosphine (B1218219) ligand (e.g., XantPhos) | Amino-1,5-naphthyridines | nih.govwikipedia.org |

Formation of Metal Complexes with 1,5-Naphthyridine (B1222797) Derivatives

Lanthanide ions, known for their unique magnetic and photoluminescent properties, form complexes with naphthyridine-based ligands. A series of complexes involving Dysprosium(III) ions coordinated by four chelated 4-hydroxy-8-methyl-1,5-naphthyridine-3-carbonitrile ligands have been synthesized and characterized. cymitquimica.com These complexes exhibit behavior as single-molecule magnets (SMMs). acs.org The synthesis of such specialized ligands relies on the functionalization of the naphthyridine skeleton, a process for which this compound serves as an ideal starting platform. The introduction of coordinating groups (like hydroxyl and nitrile) via substitution reactions on a dihalo-precursor is a key step in creating ligands capable of chelating lanthanide ions effectively.

1,5-Naphthyridine derivatives have also been successfully used to chelate main group metals. Specifically, a series of Group III metal chelates (Al³⁺, Ga³⁺, and In³⁺) have been synthesized using 4-hydroxy-1,5-naphthyridine derivatives as ligands. cymitquimica.comrsc.org These complexes were developed as deep-blue emitting analogues of the well-known green emitter tris(8-hydroxyquinoline)aluminum (Alq₃) for applications in organic light-emitting diodes (OLEDs). rsc.org The synthesis of the requisite hydroxynaphthyridine ligands involves multi-step procedures where halogenated intermediates are common, highlighting the utility of precursors like this compound in accessing these advanced materials. nih.govrsc.org

Coordination with Transition Metals (e.g., Dysprosium(III) Ions)

Spectroscopic and Structural Characterization of Naphthyridine-Metal Complexes

The characterization of metal complexes derived from 1,5-naphthyridine ligands is accomplished through a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is used to confirm the ligand structure and observe changes upon coordination to a diamagnetic metal center. ambeed.com Infrared (IR) spectroscopy provides information on the coordination of functional groups to the metal ion. rsc.org

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these complexes, revealing precise bond lengths, bond angles, and the coordination geometry around the metal center. ambeed.comacs.orgwiley.com For example, X-ray analysis has been used to confirm the paddlewheel-type structure of diruthenium complexes bridged by 1,8-naphthyridine-2-carboxylate ligands and the trigonal planar geometry of copper(I) complexes with naphthyridine-bis(carbene) ligands. acs.orgwiley.com For paramagnetic complexes, such as those involving Cu(II) or Dy(III), Electron Spin Resonance (ESR) spectroscopy and magnetic susceptibility measurements are employed to probe their electronic structure and magnetic properties. wikipedia.orgacs.org

| Technique | Information Obtained | Example Application | Reference |

|---|---|---|---|

| X-ray Crystallography | Precise 3D molecular structure, coordination geometry, bond lengths/angles. | Determining the cis-2:2 paddlewheel structure of [Ru₂(npc)₂(O₂CCF₃)₂]. | wiley.com |

| NMR Spectroscopy | Confirmation of ligand synthesis and purity; structural information for diamagnetic complexes. | Identifying products of Ru(II) complexation with new bidentate/tridentate 1,5-nap ligands. | nih.gov |

| IR Spectroscopy | Identification of functional groups and observation of shifts upon metal coordination. | Confirming the presence of coordinated water in Ag(I)-naphthyridine complexes via –OH stretching bands. | ambeed.com |

| UV-Vis Spectroscopy | Analysis of electronic transitions (e.g., metal-to-ligand charge transfer). | Studying the photophysical properties of blue-emitting Al(III), Ga(III), and In(III) naphthyridine chelates. | rsc.org |

| Magnetic Susceptibility | Characterization of magnetic properties, particularly for paramagnetic complexes. | Measuring the effective energy barrier in Dy(III) single-molecule magnets. | acs.org |

Potential Applications of Naphthyridine-Metal Complexes as Catalysts or in Advanced Materials

The functional versatility of ligands derived from this compound translates to a wide range of potential applications for their corresponding metal complexes. The ability to tune the ligand's electronic and steric environment allows for the optimization of complexes for specific functions in catalysis and materials science.

Catalysis: Naphthyridine-based complexes have shown significant promise as catalysts. For instance, nickel complexes supported by 1,8-naphthyridine (B1210474) ligands are effective catalysts for C–O and C–N cross-coupling reactions under photolytic conditions. researchgate.net Ruthenium(II) complexes bearing 1,8-naphthyridine ligands have been studied for transfer hydrogenation and hydroformylation reactions. sioc-journal.cn The functionalization of the this compound core allows for the synthesis of ligands that can stabilize catalytically active metal centers and modulate their reactivity for enhanced performance and selectivity.

Advanced Materials: In materials science, metal complexes of 1,5-naphthyridine derivatives are of great interest. As mentioned, chelates of Al(III), Ga(III), and In(III) with hydroxynaphthyridine ligands are high-performance deep-blue emitters for OLEDs, demonstrating high thermal stability and charge carrier mobility. rsc.org Furthermore, the dysprosium(III) complexes with substituted 1,5-naphthyridine ligands that function as single-molecule magnets represent a cutting edge in the development of materials for high-density information storage and quantum computing. acs.org The strategic use of this compound as a starting material is crucial for accessing these classes of advanced functional materials.

Advanced Spectroscopic Characterization Techniques for 3,4 Dibromo 1,5 Naphthyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 3,4-dibromo-1,5-naphthyridine, both proton (¹H) and carbon-¹³ (¹³C) NMR are fundamental for structural confirmation.

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-2 | 8.9 - 9.2 | Doublet |

| H-6 | 8.8 - 9.1 | Doublet |

| H-7 | 8.2 - 8.5 | Doublet of doublets |

| H-8 | 7.6 - 7.9 | Doublet of doublets |

| Note: This is a representative table based on typical chemical shifts for similar naphthyridine structures. Actual values for this compound may vary and should be determined experimentally. |

Carbon (¹³C) NMR Investigations

Carbon-¹³ NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are indicative of their hybridization and electronic environment. The carbons directly bonded to the electronegative bromine atoms (C-3 and C-4) would be expected to show distinct chemical shifts compared to the other carbons in the aromatic rings. Like ¹H NMR, ¹³C NMR was instrumental in the characterization of poly[1,5-naphthyridine-(3-hexylthiophene)]. matec-conferences.org The complete assignment of all carbon signals is essential for confirming the substitution pattern. chemicalbook.com

| Carbon | Chemical Shift (ppm) |

| C-2 | 150 - 155 |

| C-3 | 120 - 125 |

| C-4 | 130 - 135 |

| C-4a | 140 - 145 |

| C-6 | 150 - 155 |

| C-7 | 125 - 130 |

| C-8 | 135 - 140 |

| C-8a | 145 - 150 |

| Note: This is a representative table based on typical chemical shifts for similar naphthyridine structures. Actual values for this compound may vary and should be determined experimentally. |

Advanced 2D NMR Techniques for Structural Elucidation

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms. nih.govmdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information for assembling the complete molecular structure, especially for identifying quaternary carbons and linking different fragments of a molecule. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, which is invaluable for determining the stereochemistry and conformation of molecules. mdpi.com

These advanced 2D NMR methods have been successfully used to confirm the structures of complex naphthyridine derivatives. nih.govmdpi.comsemanticscholar.org

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Molecular Fingerprinting

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule. nih.gov These techniques are highly sensitive to the specific bonds and functional groups present. nih.govamericanpharmaceuticalreview.com

In the context of this compound, IR and Raman spectra would exhibit characteristic bands corresponding to:

C-H stretching vibrations of the aromatic rings.

C=C and C=N stretching vibrations within the naphthyridine core.

Ring breathing modes of the heterocyclic system.

C-Br stretching vibrations , which would be a key indicator of the dibromo substitution.

A study on Poly[1,5-naphthyridine-(3-hexylthiophene)] utilized IR and Raman spectroscopy to identify characteristic peaks. matec-conferences.org For instance, the Raman spectrum showed peaks for the thiophene (B33073) unit at 1465, 1369, and 1099 cm⁻¹, a C-C stretching peak around 1272 cm⁻¹, and a band at 913 cm⁻¹ attributed to the ring-breathing mode of the N=C bond. matec-conferences.org IR spectroscopy is also useful in identifying the presence of specific functional groups, such as C=O stretching vibrations in naphthyridine derivatives. cdnsciencepub.com

Electronic Absorption Spectroscopy (Ultraviolet-Visible, UV-Vis)

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides information about the conjugated π-electron system. For this compound and its derivatives, the UV-Vis spectrum is characterized by absorption bands corresponding to π→π* and n→π* transitions.

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the extent of conjugation and the presence of substituents. For example, the synthesis of a series of 4,8-substituted 1,5-naphthyridines via Suzuki cross-coupling with 4,8-dibromo-1,5-naphthyridine (B11799114) resulted in compounds with distinct UV-Vis absorption spectra. researchgate.net A study of 1,5-naphthyridine (B1222797) derivatives showed that the absorption maxima are largely independent of the solvent. researchgate.net The UV spectrum of 2,6-naphthyridine (B1209661) has a short-wave band at 207 nm, which is similar to that of 1,5-naphthyridine at 206 nm. cdnsciencepub.com

Fluorescence Emission Spectroscopy

Fluorescence spectroscopy measures the light emitted from a molecule after it has been excited to a higher electronic state. This technique is particularly valuable for studying the photophysical properties of fluorescent derivatives of this compound.

The emission spectrum, characterized by the wavelength of maximum emission (λem) and the fluorescence quantum yield (Φf), provides insights into the excited state properties of the molecule. The introduction of various substituents onto the 1,5-naphthyridine core can significantly alter its fluorescence properties. For instance, some 1,5-naphthyridine derivatives exhibit solvent-dependent emission bands, shifting to longer wavelengths with increasing solvent polarity. researchgate.net The preparation of new fluorescent aryl naphthyridines has been a subject of research. uni-muenchen.de

Solvent-Dependent Emission Behavior Studies

The study of how a molecule's fluorescence properties change with the polarity of the solvent is known as solvatochromism. This phenomenon is a powerful tool for understanding the electronic nature of a molecule in its ground and excited states. For naphthyridine derivatives, particularly those with a "push-pull" architecture where electron-donating and electron-accepting groups are present, the emission wavelength can shift significantly with solvent polarity. beilstein-journals.org This shift, known as a solvatochromic shift, arises from the differential solvation of the ground and excited states of the molecule.

Typically, in molecules that exhibit intramolecular charge transfer (ICT), the excited state is more polar than the ground state. researchgate.net In such cases, polar solvents will stabilize the excited state more than the ground state, leading to a lower energy gap and a red-shift (a shift to longer wavelengths) in the fluorescence emission. researchgate.net This positive solvatochromism is a key indicator of charge transfer character.

While specific studies on the solvent-dependent emission of this compound are not extensively documented in the reviewed literature, research on closely related 4,8-disubstituted 1,5-naphthyridines demonstrates this principle effectively. researchgate.net In a study where 4,8-dibromo-1,5-naphthyridine was used as a precursor, certain derivatives showed strongly solvent-dependent emission bands. The fluorescence emission spectra of these compounds shift to longer wavelengths as the polarity of the solvent increases, which is indicative of a more polar excited state and potential applications as bipolar organic semiconductors. researchgate.net

The relationship between the Stokes shift (the difference in wavenumbers between the absorption and emission maxima) and solvent polarity can be quantified using the Lippert-Mataga equation. beilstein-journals.orgmdpi.com A linear plot of the Stokes shift versus the solvent orientation polarizability (Δf) suggests that the change in dipole moment upon excitation is the primary driver of the solvatochromism. researchgate.neturfu.ru

To illustrate the data obtained from such a study, the following interactive table shows the photophysical properties of a representative functionalized 1,5-naphthyridine derivative in various solvents.

Table 1: Photophysical Properties of a Representative Functionalized 1,5-Naphthyridine Derivative in Various Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [cm⁻¹] |

|---|---|---|---|---|---|

| Toluene | 2.38 | 1.497 | 315 | 440 | 9872 |

| Dichloromethane (B109758) | 8.93 | 1.424 | 318 | 465 | 10899 |

| Tetrahydrofuran (THF) | 7.58 | 1.407 | 316 | 458 | 10547 |

| Acetonitrile | 37.5 | 1.344 | 314 | 480 | 12038 |

| Dimethylformamide (DMF) | 36.7 | 1.431 | 317 | 475 | 11413 |

Data is representative and modeled after findings for 4,8-disubstituted 1,5-naphthyridines. researchgate.net

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and the packing of molecules within the crystal lattice. vulcanchem.comvulcanchem.com

For naphthyridine derivatives, crystallographic data is crucial for understanding structure-property relationships. For instance, the planarity of the naphthyridine core, the twist angles of substituents, and the nature of intermolecular interactions (such as π–π stacking or hydrogen bonding) all influence the material's electronic and photophysical properties. iucr.org

While a crystal structure for this compound was not found in the surveyed literature, extensive crystallographic studies have been performed on related derivatives, such as 4,8-disubstituted 1,5-naphthyridines synthesized from 4,8-dibromo-1,5-naphthyridine. researchgate.net These studies provide a clear blueprint of the structural features of the 1,5-naphthyridine core. For example, analysis of compounds like 4,8-bis(4-(tert-butyl)phenyl)-1,5-naphthyridine revealed a monoclinic crystal system with a P2(1)/c space group. researchgate.net The data confirmed the covalent connectivity and provided insights into how bulky substituents force a twisted conformation relative to the central naphthyridine plane, which can impact solid-state emission properties by disrupting intermolecular stacking. researchgate.net

Below is an interactive table summarizing typical crystallographic data obtained for a functionalized 1,5-naphthyridine derivative.

Table 2: Representative Crystallographic Data for a Functionalized 1,5-Naphthyridine Derivative

| Parameter | Value |

|---|---|